![molecular formula C29H27N3O4 B12819283 4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid](/img/structure/B12819283.png)
4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[221]heptan-2-yl]methyl]benzoic acid is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the oxazole and benzoic acid moieties. Common reagents used in these reactions include phenols, aldehydes, and amines, with catalysts such as palladium or copper to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules. Its structure allows for the investigation of specific biological pathways and mechanisms.
Medicine
In medicine, this compound may serve as a lead compound for drug development. Its potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may contribute to the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[[5-[[4-[4-(1,3-Oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H27N3O4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
4-[[5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid |
InChI |
InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34) |
InChI Key |
GERJIEKMNDGSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


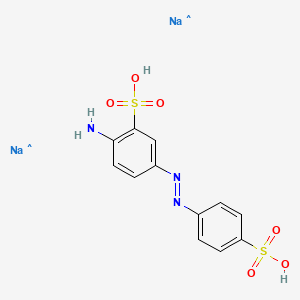
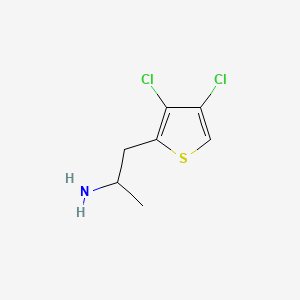
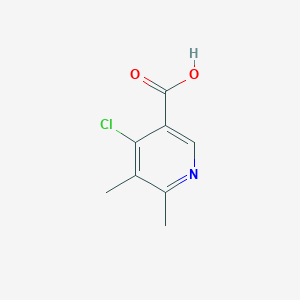
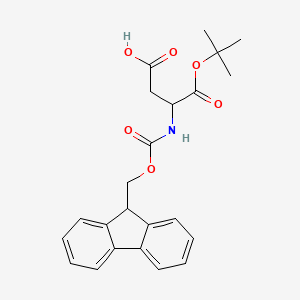
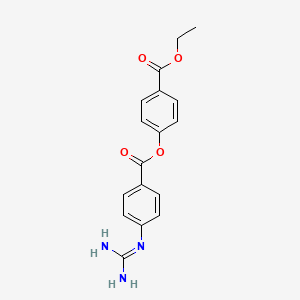
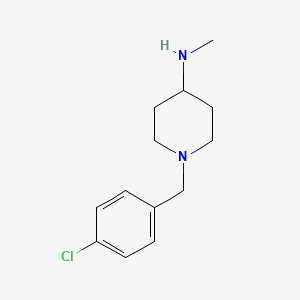
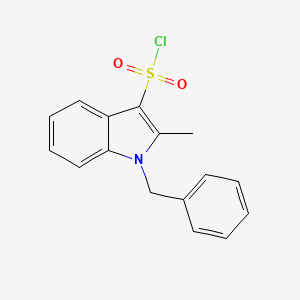

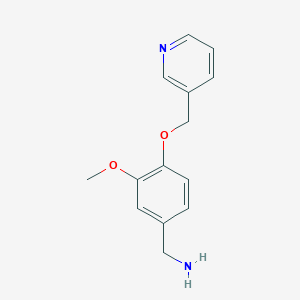
![1-iodo-2,3,4,5-tetramethylbenzene;[(2S)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate](/img/structure/B12819267.png)
![Ethyl 3-(butylamino)-2-phenylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B12819274.png)
![4-Phenylpyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12819279.png)
![Methyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12819281.png)
![3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12819288.png)
